Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
Description
Methyl 3-oxotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound with the molecular formula C9H10O3 It is characterized by a tricyclic structure, which includes three interconnected rings
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl 3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-12-8(11)9-3-4-2-5(9)6(9)7(4)10/h4-6H,2-3H2,1H3 |
InChI Key |
BTLXJRPMGWXXCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC3CC1C2C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and esterification to introduce the oxo and ester functional groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reactions are scaled up from laboratory procedures to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters and amides .
Scientific Research Applications
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The ester and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.0,2,6]heptane: This compound shares the same tricyclic core but lacks the ester and oxo functional groups.
1,3,3-Trimethyltricyclo[2.2.1.0,2,6]heptane: This derivative has additional methyl groups, altering its chemical properties and reactivity.
Uniqueness
Methyl 3-oxotricyclo[221The combination of the tricyclic structure with the ester and oxo groups makes it a versatile compound in synthetic chemistry and biological research .
Biological Activity
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate (CAS: 90704-22-6) is a complex organic compound characterized by its tricyclic structure and unique functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 166 g/mol. Its structural complexity results from the integration of a ketone and an ester functional group within a tricyclic framework.
| Property | Value |
|---|---|
| CAS Number | 90704-22-6 |
| Molecular Formula | C9H10O3 |
| Molar Mass | 166 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with receptor sites could lead to alterations in signaling pathways.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may be applicable here.
Case Studies
-
Antimicrobial Activity : Research conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria in vitro.
- Methodology : Disk diffusion assays were utilized to assess the antimicrobial efficacy.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics.
-
Cytotoxicity Studies : A study by Johnson et al. (2021) evaluated the cytotoxic effects of this compound on various cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated selective cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines.
Comparative Analysis with Similar Compounds
This compound can be compared with other tricyclic compounds known for their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
